molecular formula C22H47ClO2Si B3126719 Octadecyldiethoxychlorosilane CAS No. 33734-79-1

Octadecyldiethoxychlorosilane

Cat. No.: B3126719
CAS No.: 33734-79-1
M. Wt: 407.1 g/mol
InChI Key: YEUMDCKZUIDORC-UHFFFAOYSA-N
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Description

Octadecyldiethoxychlorosilane is an organosilicon compound with the chemical formula C22H47ClO2Si. It appears as a colorless to light yellow oily liquid and is primarily used as a surface treatment agent. This compound is known for its ability to form a silicon-based layer on various materials, enhancing their wettability and adhesion properties .

Chemical Reactions Analysis

Octadecyldiethoxychlorosilane undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

    Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

    Substitution: Can undergo substitution reactions with nucleophiles, replacing the chlorine atom with other functional groups.

Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .

Scientific Research Applications

Octadecyldiethoxychlorosilane has a wide range of scientific research applications:

    Chemistry: Used as a surface treatment agent to modify the properties of materials such as glass, ceramics, and metals.

    Biology: Employed in the preparation of bio-compatible surfaces for cell culture and other biological applications.

    Medicine: Utilized in the development of drug delivery systems and medical devices.

    Industry: Applied in the production of hydrophobic coatings, adhesives, and sealants

Mechanism of Action

The mechanism of action of octadecyldiethoxychlorosilane involves its ability to form a covalent bond with the surface of materials through the silicon atom. This bond formation creates a stable silicon-based layer that enhances the material’s properties, such as wettability, adhesion, and chemical resistance. The molecular targets include hydroxyl groups on the surface of materials, which react with the ethoxy groups of this compound to form siloxane bonds .

Comparison with Similar Compounds

Octadecyldiethoxychlorosilane is similar to other organosilicon compounds such as:

The uniqueness of this compound lies in its specific combination of ethoxy groups and a long alkyl chain, which provides a balance of reactivity and hydrophobicity, making it suitable for a wide range of applications .

Properties

IUPAC Name

chloro-diethoxy-octadecylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H47ClO2Si/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26(23,24-5-2)25-6-3/h4-22H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUMDCKZUIDORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](OCC)(OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H47ClO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00701166
Record name Chloro(diethoxy)octadecylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00701166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33734-79-1
Record name Chloro(diethoxy)octadecylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00701166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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